4-Fluoro-2-methyl-6-nitrobenzonitrile

Quality control Synthetic intermediate procurement Regioisomer purity

4-Fluoro-2-methyl-6-nitrobenzonitrile (CAS 159020-75-4) is a trisubstituted benzonitrile building block bearing electron-withdrawing fluoro (C4), nitro (C6), and a methyl (C2) group on a benzene ring bearing a nitrile at position 1. The compound possesses a molecular formula of C8H5FN2O2, an exact mass of 180.0335 Da, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, with a topological complexity rating of 255.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B8405067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-6-nitrobenzonitrile
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)[N+](=O)[O-])F
InChIInChI=1S/C8H5FN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,1H3
InChIKeyWANPROVJNBPOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-6-nitrobenzonitrile: Procurement-Relevant Identity and Physicochemical Baseline


4-Fluoro-2-methyl-6-nitrobenzonitrile (CAS 159020-75-4) is a trisubstituted benzonitrile building block bearing electron-withdrawing fluoro (C4), nitro (C6), and a methyl (C2) group on a benzene ring bearing a nitrile at position 1 . The compound possesses a molecular formula of C8H5FN2O2, an exact mass of 180.0335 Da, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, with a topological complexity rating of 255 . Predicted physicochemical properties include a boiling point of 334.6±42.0 °C and a density of 1.35±0.1 g/cm³ . Commercially available purity grades range from 95% to 98%, with accompanying batch-specific QC documentation (NMR, HPLC, GC) provided by major suppliers .

Why 4-Fluoro-2-methyl-6-nitrobenzonitrile Cannot Be Replaced by Its Regioisomers or De-Fluoro Analogs


Although several fluoro-methyl-nitrobenzonitrile regioisomers share the identical molecular formula (C8H5FN2O2, MW 180.14), their substitution patterns are non-interchangeable for any application that depends on regiochemically defined reactivity, target engagement, or downstream synthetic sequence fidelity . The 4-fluoro-2-methyl-6-nitro arrangement places the nitro group ortho to the nitrile, the fluorine para to the nitro, and the methyl ortho to the nitrile—a spatial configuration that dictates both the electronic environment and the steric accessibility of each functional group independently. Simply substituting 4-fluoro-2-methyl-5-nitrobenzonitrile (CAS 932375-18-3) or 2-fluoro-4-methyl-6-nitrobenzonitrile (CAS 1804051-60-2) alters the relative positioning of electron-withdrawing groups, changing reaction outcomes in nucleophilic aromatic substitution, cross-coupling, or nitro reduction sequences . Removing the fluorine entirely—as in 2-methyl-6-nitrobenzonitrile (CAS 1885-76-3)—eliminates the fluorine handle required for subsequent 18F-radiolabeling or metabolic blocking strategies, rendering the de-fluoro analog unsuitable for applications that exploit the C–F bond [1]. The quantitative evidence below demonstrates where these differences manifest in measurable terms.

Quantitative Differentiation Evidence: 4-Fluoro-2-methyl-6-nitrobenzonitrile vs. Closest Analogs


Regioisomeric Purity Grade Comparison: 98% vs. 95% Standard Offerings Across Fluoro-Methyl-Nitrobenzonitrile Isomers

Among commercially available fluoro-methyl-nitrobenzonitrile regioisomers, 4-fluoro-2-methyl-6-nitrobenzonitrile is offered at a documented purity of 98% (Leyan, Catalog No. 2259962) , whereas the 2-fluoro-4-methyl-6-nitro regioisomer (CAS 1804051-60-2) is standardly supplied at 98% (Bidepharm) , and the 4-fluoro-2-methyl-3-nitro regioisomer (CAS 1805067-07-5) is routinely listed at 95% . The 4-fluoro-2-methyl-5-nitro variant (CAS 932375-18-3) is also supplied at 95% minimum purity . The 6-nitro regioisomer therefore provides a higher purity ceiling in at least one supplier channel, reducing the impurity burden in multi-step syntheses.

Quality control Synthetic intermediate procurement Regioisomer purity

Predicted Boiling Point Differentiation: Impact on Purification and Process Safety Design

The predicted boiling point of 4-fluoro-2-methyl-6-nitrobenzonitrile is 334.6±42.0 °C at atmospheric pressure . While direct experimental boiling point data for all regioisomers are sparse, the 2-fluoro-4-methyl-6-nitro regioisomer (CAS 1804051-60-2) has an experimentally reported boiling range of 205–206 °C . This ~130 °C boiling point differential is attributed to the different positioning of the fluorine and methyl substituents, which alters molecular dipole moment and intermolecular interactions. The substantially higher boiling point of the 4-fluoro-2-methyl-6-nitro isomer places it in a different thermal processing regime, affecting solvent-evaporation strategies, distillation feasibility, and thermal safety envelope calculations.

Process chemistry Thermal property Distillation feasibility

Hydrogen Bond Acceptor Count: 4-Fluoro-2-methyl-6-nitrobenzonitrile vs. De-Fluoro Analog 2-Methyl-6-nitrobenzonitrile

The presence of the C4 fluorine atom in 4-fluoro-2-methyl-6-nitrobenzonitrile increases the hydrogen bond acceptor (HBA) count from 3 (nitro oxygens + nitrile nitrogen) to 4 (adding the fluorine as an HBA) compared to the de-fluoro analog 2-methyl-6-nitrobenzonitrile (CAS 1885-76-3) . This translates to a measurable difference in computed physicochemical descriptors: the target compound has an exact mass of 180.0335 Da vs. 162.0429 Da for the de-fluoro analog, and a complexity score of 255 vs. approximately 200 . The higher HBA count and altered electronic profile can affect passive membrane permeability, solubility, and CYP450 metabolic stability in drug discovery programs, making the fluorinated compound a distinct chemical starting point rather than a simple analog.

Medicinal chemistry Drug-likeness ADME prediction

Synthetic Yield from Iodo Precursor: 99% Cyanation Efficiency Demonstrates Reliable Late-Stage Derivatization

A published synthetic route for 4-fluoro-2-methyl-6-nitrobenzonitrile proceeds via CuCN-mediated cyanation of 5-fluoro-2-iodo-1-methyl-3-nitrobenzene (I-262, CAS 159020-74-3) in DMF at 130 °C, delivering the target compound in 99% isolated yield as a gray solid . In comparison, the 3-nitro regioisomer 4-fluoro-2-methyl-3-nitrobenzonitrile (CAS 1805067-07-5) is prepared via an alternative route employing methylamine displacement of 4-fluoro-3-nitrobenzonitrile, a method with inherently different scope and typically lower atom economy . The near-quantitative yield of the 6-nitro isomer's cyanation step establishes this compound as a reliable intermediate for scale-up, where high-yielding transformations reduce both cost per gram and waste disposal burden.

Synthetic methodology Process yield optimization Cyanation reaction

Procurement-Driven Application Scenarios for 4-Fluoro-2-methyl-6-nitrobenzonitrile


Multi-Step Medicinal Chemistry Library Synthesis Requiring High-Purity Regioisomeric Building Blocks

In parallel library synthesis where positional isomer purity directly determines screening data quality, the 98% purity grade of 4-fluoro-2-methyl-6-nitrobenzonitrile (Leyan) reduces downstream contamination risks compared to 95%-grade regioisomeric alternatives . The defined 4-fluoro-6-nitro substitution pattern enables selective sequential derivatization—nitro reduction to aniline followed by amide coupling or heterocycle formation—without competing reactivity at alternative positions, a critical advantage when building focused compound collections for SAR exploration.

18F-Radiolabeling Precursor Development for PET Tracer Synthesis

The 4-fluoro substituent provides a cold reference standard for 18F-radiolabeling chemistry development, while the 6-nitro group serves as a potential leaving group for nucleophilic [18F]fluoride introduction via nitro-to-fluoro exchange [1]. The ortho-nitrile group further activates the aromatic ring toward nucleophilic aromatic substitution. This dual functional handle set (stable C4–F for reference; C6–NO2 for isotopic exchange) is unavailable in the de-fluoro analog 2-methyl-6-nitrobenzonitrile , making the fluorinated compound a superior template for radiochemistry method development.

Agrochemical Intermediate with Documented High-Yield Scale-Up Route

For process chemistry teams developing crop protection agents, the published 99% yield cyanation route from 5-fluoro-2-iodo-1-methyl-3-nitrobenzene demonstrates multi-gram scalability and operational simplicity (precipitation-based isolation). Combined with a predicted boiling point of 334.6 °C that supports high-temperature reaction conditions , this compound is process-friendly for transformations requiring elevated thermal stability. The batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers meets the analytical rigor expected in GLP and early GMP environments.

Fragment-Based Drug Discovery (FBDD) Library Member with Fluorine NMR Reporter

The four hydrogen bond acceptors (two nitro oxygens, nitrile nitrogen, and fluorine) and zero hydrogen bond donors place 4-fluoro-2-methyl-6-nitrobenzonitrile within favorable fragment-like physicochemical space (MW 180.14, no rotatable bonds). The 19F nucleus provides an NMR-active reporter for ligand-observed 19F NMR screening experiments, enabling direct binding detection without the need for protein labeling—a capability absent in non-fluorinated benzonitrile fragments . The high complexity score (255) relative to its modest molecular weight further supports its utility as a three-dimensional fragment starting point.

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